![molecular formula C15H14N4O B5721466 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPP is a heterocyclic compound that belongs to the pyrazolopyrimidine family and has a molecular formula of C15H14N4O.
Mecanismo De Acción
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of CDKs, which are enzymes that regulate cell cycle progression and transcriptional regulation. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide binds to the ATP-binding pocket of CDKs and prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. In addition, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide also reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to induce G1-phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α by inhibiting the activation of NF-κB signaling pathway. In neurodegenerative disease research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, including the development of more potent and selective CDK inhibitors based on the pyrazolopyrimidine scaffold, the investigation of the combination therapy of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide with other anticancer agents, the exploration of the potential therapeutic applications of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide in other diseases such as diabetes and cardiovascular diseases, and the optimization of the pharmacokinetic and pharmacodynamic properties of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide for clinical use.
Métodos De Síntesis
The synthesis of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with phenylhydrazine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results as a potent inhibitor of cyclin-dependent kinases (CDKs) that play a crucial role in cell cycle regulation and tumor growth. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-8-14-16-9-13(11(2)19(14)18-10)15(20)17-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPZJMSBGNNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

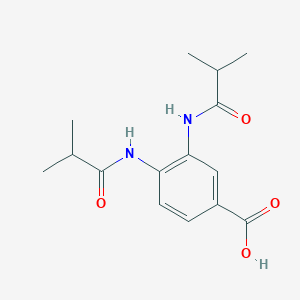
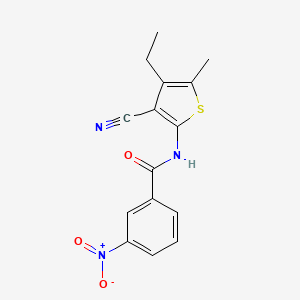
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
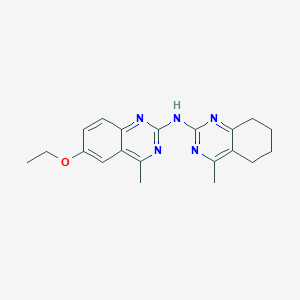
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
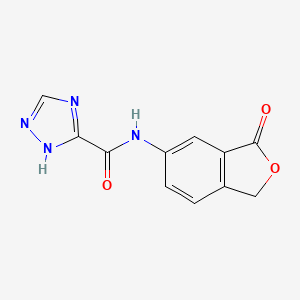
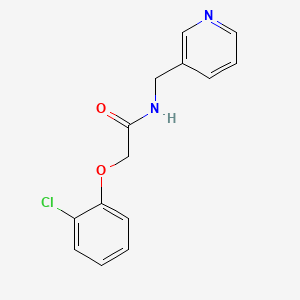
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)

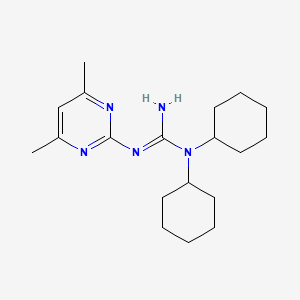
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)